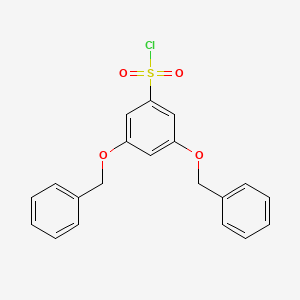
3,5-Bis(benzyloxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(benzyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C20H17ClO4S and a molecular weight of 388.86 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(benzyloxy)benzenesulfonyl chloride typically involves the reaction of 3,5-dihydroxybenzenesulfonyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(benzyloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and reduction: The benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate ester derivatives: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Aldehydes and carboxylic acids: Formed by oxidation of benzyloxy groups.
Benzyl alcohol derivatives: Formed by reduction of benzyloxy groups.
Scientific Research Applications
3,5-Bis(benzyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(benzyloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity allows the compound to modify other molecules by introducing sulfonyl groups, thereby altering their chemical and physical properties . The benzyloxy groups can also participate in oxidation and reduction reactions, further expanding the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler analog with a single sulfonyl chloride group attached to a benzene ring.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with trifluoromethyl groups instead of benzyloxy groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a single trifluoromethyl group and a sulfonyl chloride group attached to a benzene ring.
Uniqueness
3,5-Bis(benzyloxy)benzenesulfonyl chloride is unique due to the presence of two benzyloxy groups, which provide additional sites for chemical modification and enhance the compound’s reactivity and versatility in organic synthesis. This makes it a valuable reagent for the preparation of complex molecules and materials .
Properties
Molecular Formula |
C20H17ClO4S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3,5-bis(phenylmethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C20H17ClO4S/c21-26(22,23)20-12-18(24-14-16-7-3-1-4-8-16)11-19(13-20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
MFHMRZDERYLQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


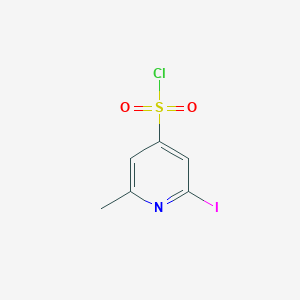
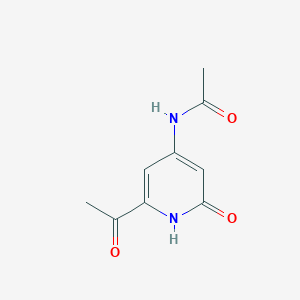
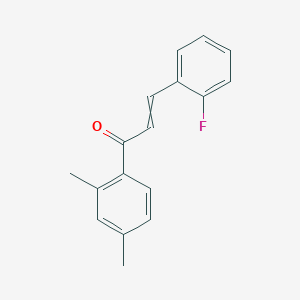
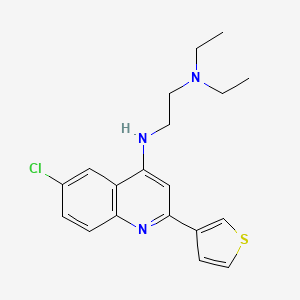
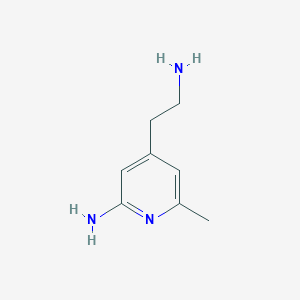
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14858053.png)
![3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14858066.png)
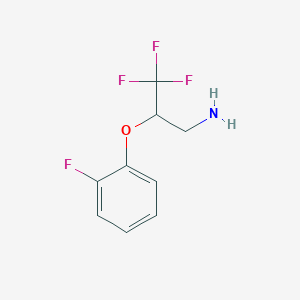
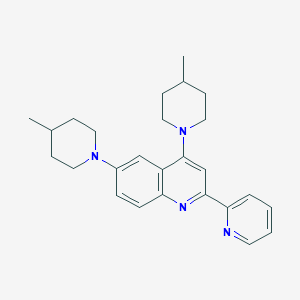
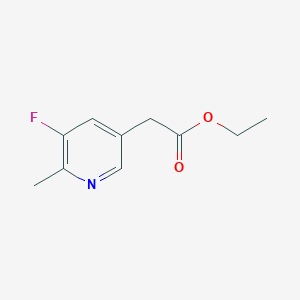
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14858089.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B14858101.png)
![6-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14858107.png)
![8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858111.png)
